N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
Description
N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is a halogenated organic compound featuring a 3-chloro-4-fluorophenyl aromatic ring, a trifluoroethyl group, and a but-2-ynamide moiety. The compound’s structure combines electron-withdrawing substituents (chloro, fluoro, and trifluoroethyl) with a terminal alkyne group, which may influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF4NO/c1-2-3-10(19)18-11(12(15,16)17)7-4-5-9(14)8(13)6-7/h4-6,11H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQQPYAHFMUWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=CC(=C(C=C1)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide typically involves the reaction of 3-chloro-4-fluoroaniline with trifluoroacetaldehyde followed by the addition of but-2-ynoic acid. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated compounds like this one are prone to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The halogenated phenyl ring can form strong interactions with protein binding sites, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The 3-chloro-4-fluorophenyl group distinguishes this compound from analogs like 3-chloro-N-phenyl-phthalimide (), which lacks fluorine and features a phthalimide backbone.
Similarly, cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide, ) contains a 3-chlorophenyl group but lacks fluorination. The dual chloro-fluoro substitution in the target compound could confer superior resistance to enzymatic degradation, a common advantage of fluorinated pharmaceuticals .
Trifluoroethyl vs. Trifluoromethyl Groups
The trifluoroethyl group in the target compound contrasts with flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ), which has a trifluoromethyl group. For example, in agrochemicals, this bulk may reduce off-target interactions while maintaining herbicidal or fungicidal activity .
Amide and Alkyne Functionality
The but-2-ynamide moiety incorporates a terminal alkyne, which is rare in commercial pesticides or drugs listed in . This group may enable click chemistry applications or serve as a reactive handle for further derivatization. In contrast, compounds like inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide, ) feature simpler amide backbones, prioritizing hydrogen-bonding interactions over chemical reactivity .
Structural and Functional Data Tables
Table 1: Key Structural Features of Comparative Compounds
Table 2: Hypothetical Physicochemical Properties*
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Bioactivity Potential |
|---|---|---|---|
| Target Compound | ~320 | 3.5 | High (Agrochemical) |
| Flutolanil | 323.3 | 3.8 | Fungicidal |
| Cyprofuram | 293.7 | 2.9 | Fungicidal |
*Data inferred from structural analogs and substituent contributions .
Research Implications and Trends
Fluorine’s role in reducing oxidative metabolism is well-documented in pharmaceuticals (), suggesting similar benefits in agrochemical contexts . Additionally, the alkyne group offers modularity for creating derivatives, a strategy increasingly adopted in drug discovery .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Begin with halogenation of 3-chloro-4-fluorophenyl precursors to introduce the trifluoroethyl group via nucleophilic substitution (e.g., using trifluoroethyl iodide under basic conditions) .
- Step 2 : Couple the intermediate with but-2-ynamide using a copper- or palladium-catalyzed alkyne-amide cross-coupling reaction .
- Characterization : Use -/-NMR to confirm regioselectivity and LC-MS to verify molecular weight. Compare experimental spectra with PubChem data for analogous amides (e.g., InChIKey: KRDXNYGEOLWCLC-UHFFFAOYSA-N) .
Q. How can researchers design assays to evaluate the compound’s bioactivity in enzymatic inhibition?
- Methodology :
- Assay Design : Use fluorescence-based enzymatic assays (e.g., trypsin or kinase inhibition) with the compound at varying concentrations (1 nM–100 µM). Include positive controls (e.g., staurosporine for kinases) and measure IC values .
- Data Validation : Cross-reference activity with structurally similar compounds, such as oxalamide derivatives, to identify pharmacophore contributions .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data?
- Methodology :
- Computational Adjustments : Recalculate logP and pKa using solvent-accessible surface area (SASA) models to account for solvation effects, which may explain discrepancies in solubility or reactivity .
- Experimental Validation : Perform kinetic studies under varied conditions (e.g., pH 5–9) to test hydrolysis stability. Compare results with DFT-calculated transition states .
Q. What strategies optimize reaction yields when intermediates are unstable?
- Methodology :
- Stabilization : Introduce protecting groups (e.g., Boc for amines) during synthesis of the 3-chloro-4-fluorophenyl intermediate to prevent degradation .
- Process Optimization : Use flow chemistry to minimize residence time of unstable intermediates. Monitor byproducts via HPLC-MS and adjust temperature/pH dynamically .
Q. How can structure-activity relationship (SAR) studies address low bioactivity in initial screens?
- Methodology :
- Structural Modifications : Replace the but-2-ynamide group with a thiadiazole or pyrazole moiety to enhance binding affinity, guided by SAR data from analogous compounds (e.g., thiophene-containing amides) .
- Binding Assays : Perform molecular docking with crystallized enzyme targets (e.g., PDB entries) to identify steric clashes or unfavorable interactions .
Physical-Chemical Properties & Stability
Q. What methods determine solubility in aqueous and organic solvents?
- Methodology :
- Shake-Flask Method : Saturate the compound in buffers (pH 3–10) and organic solvents (e.g., DMSO, acetonitrile). Quantify via UV-Vis spectroscopy at λmax .
- Data Cross-Check : Compare results with PubChem’s ALOGPS-predicted logS values for structurally related acetamides .
Q. How can degradation products be identified under accelerated storage conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via HPLC-MS/MS and match fragments to known pathways (e.g., hydrolysis of the ynamide group) .
Toxicity & Safety
Q. What in vitro models are suitable for preliminary toxicity screening?
- Methodology :
- Cell Viability Assays : Use HepG2 or HEK293 cells with MTT/WST-1 assays at 24–72 hr exposures. Include positive controls (e.g., cisplatin) .
- Metabolic Stability : Test hepatic microsome clearance (human/rat) to predict in vivo half-life .
Q. How can conflicting toxicity data between in vitro and in vivo models be reconciled?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution in rodent models. Adjust dosing regimens based on bioavailability disparities .
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect toxic metabolites (e.g., fluorophenyl epoxides) not observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
